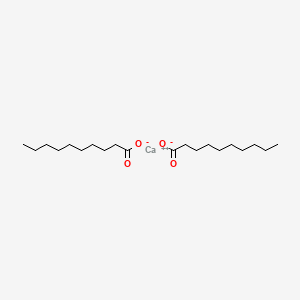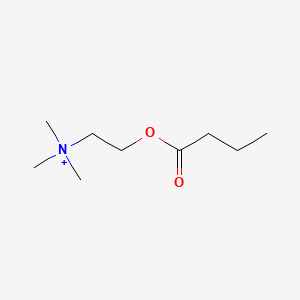
Calcium decanoate
Descripción general
Descripción
It is a colorless solid with the molecular formula Ca(C10H19O2)2 and a molecular weight of 418.69 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Métodos De Preparación
Calcium decanoate can be synthesized through the reaction of decanoic acid with calcium hydroxide. The specific preparation method involves suspending n-decanoic acid and calcium hydroxide in a reaction vessel, heating the reaction, and then collecting and drying the resulting precipitate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Calcium decanoate undergoes several types of chemical reactions, including:
Common reagents used in these reactions include ferric chloride hexahydrate and sodium decanoate. The major products formed from these reactions are normal alkanes, monoalkenes, and various complexes.
Aplicaciones Científicas De Investigación
Calcium decanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving metal carboxylates.
Medicine: It is explored for its potential use in drug formulations and as a calcium supplement.
Mecanismo De Acción
The mechanism of action of calcium decanoate involves its role as a calcium ion source. Calcium ions play a vital role in various physiological processes, including signal transduction pathways, muscle contraction, and bone health . This compound releases calcium ions into the bloodstream, where they can interact with various molecular targets and pathways, such as calcium ion channels and binding proteins.
Comparación Con Compuestos Similares
Calcium decanoate can be compared with other calcium carboxylates, such as calcium octanoate and calcium dodecanoate. These compounds share similar structures but differ in their alkyl chain lengths, which affect their chemical behavior and applications . For example:
Calcium octanoate: Has a shorter alkyl chain and is less hydrophobic compared to this compound.
Calcium dodecanoate: Has a longer alkyl chain and exhibits different precipitation behavior in aqueous solutions.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic interactions and hydration effects, making it suitable for various applications .
Propiedades
Número CAS |
13747-30-3 |
|---|---|
Fórmula molecular |
C10H20CaO2 |
Peso molecular |
212.34 g/mol |
Nombre IUPAC |
calcium;decanoate |
InChI |
InChI=1S/C10H20O2.Ca/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
Clave InChI |
CBTNMNPOHBZVNW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCCC(=O)O.[Ca] |
Apariencia |
Solid powder |
| 13747-30-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calcium bis(caprate); Calcium caprate; Calcium decanoate; Decanoic acid, calcium salt. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)





![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)


![L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-](/img/structure/B1668159.png)

